1,3-Bis(methylsulfonyl)pyrrolidine

Description

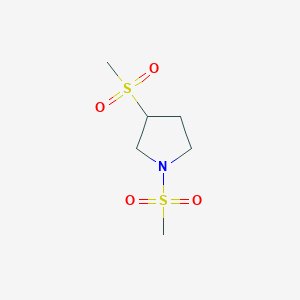

1,3-Bis(methylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring two methylsulfonyl (-SO₂CH₃) groups at positions 1 and 3 of the five-membered saturated heterocyclic ring. The electron-withdrawing sulfonyl groups significantly influence the compound's polarity, solubility, and reactivity. Its structural uniqueness lies in the dual sulfonyl substituents, which differentiate it from mono-sulfonated or other substituted pyrrolidines.

Properties

IUPAC Name |

1,3-bis(methylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S2/c1-12(8,9)6-3-4-7(5-6)13(2,10)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMIXMOLWCOYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylsulfonyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Scientific Research Applications

Pharmaceutical Applications

1,3-Bis(methylsulfonyl)pyrrolidine has been studied for its potential use in drug development, particularly as a building block for various pharmaceutical compounds. Its structural properties make it suitable for synthesizing derivatives that exhibit biological activity.

- Muscarinic Receptor Antagonists : The compound has been linked to the synthesis of 1,3-difunctionalized pyrrolidine derivatives, which include muscarinic receptor antagonists like Darifenacin. This drug is used in treating urinary incontinence due to its ability to inhibit specific receptor types effectively .

- Neuroprotective Agents : Research indicates that modifications of pyrrolidine derivatives can lead to compounds with neuroprotective properties. For instance, derivatives have shown promise in reducing infarct areas in models of ischemic stroke, highlighting their potential as therapeutic agents .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of new materials, particularly in polymer science.

- Polyester Synthesis : The compound has been employed in the enzymatic synthesis of polyesters. By reacting with various aliphatic diols, it facilitates the formation of oligoesters under mild conditions, which can be further processed into biodegradable plastics .

- Additives for Polymers : Incorporating this compound into poly(lactic acid) matrices has been shown to enhance mechanical properties significantly. For example, a 10% weight incorporation resulted in an eightfold increase in elongation at break compared to the neat polymer matrix .

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves straightforward organic reactions that can be scaled up for industrial applications.

Synthesis Methodologies

- Conventional Organic Synthesis : Traditional methods involve functionalizing pyrrolidine frameworks through nucleophilic substitutions or cyclization reactions using readily available starting materials .

- Enzymatic Methods : Recent advancements have introduced enzymatic catalysis to synthesize bio-based additives from this compound. Utilizing lipases allows for efficient polymerization processes, yielding high-purity products with minimal purification steps required .

Case Study: Neuroprotective Derivatives

A study focused on the synthesis of neuroprotective agents derived from pyrrolidine structures demonstrated significant antioxidant capabilities. The synthesized compounds showed effectiveness in various assays and provided substantial neuroprotection in vivo.

| Compound | Activity | Assay Type | Result |

|---|---|---|---|

| Y12 | Neuroprotective | DPPH Scavenging | High antioxidant capacity |

| Y12 | Neuroprotective | In vivo Stroke Model | Reduced infarct area |

Case Study: Polyester Applications

In another study examining the use of this compound as a polymer additive:

| Parameter | Control PLA | PLA with 10% BP |

|---|---|---|

| Elongation at Break (%) | 200 | 1600 |

| Glass Transition Temp (°C) | 60 | 50 |

This data indicates a significant improvement in mechanical properties when incorporating the compound.

Mechanism of Action

The mechanism of action of 1,3-Bis(methylsulfonyl)pyrrolidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Methylsulfonyl)pyrrolidine hydrochloride

- Structure : Features a single methylsulfonyl group at position 3 and a hydrochloride salt.

- Molecular Weight : ~239.34 g/mol (free base) .

- Key Properties : Enhanced solubility in polar solvents due to the sulfonyl group and ionic hydrochloride form. The absence of a second sulfonyl group reduces steric hindrance and electron-withdrawing effects compared to the target compound.

- Applications : Likely used in medicinal chemistry as a polar building block to improve bioavailability .

1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine

- Structure : Pyrrolidine with a methylsulfonylmethyl group attached to a phenyl ring.

- Molecular Weight : 239.34 g/mol .

- Key Differences : The sulfonyl group is part of a benzyl-like side chain rather than directly bonded to the pyrrolidine ring. This structure may enhance lipophilicity and membrane permeability compared to 1,3-bis-sulfonated derivatives.

- Synthetic Routes : Involves multi-step protocols with protection/deprotection strategies, similar to methods for related sulfonated pyrrolidines .

(S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

3-(Methylamino)-1-(methanesulfonyl)pyrrolidine

- Structure: Combines a methylamino (-NHCH₃) and a methylsulfonyl group on the pyrrolidine ring.

- Molecular Weight : 179.08 g/mol ([M+H]⁺) .

- Key Contrasts: The presence of an amino group introduces basicity and hydrogen-bonding capacity, which may alter receptor-binding profiles compared to non-amino sulfonated derivatives.

Physicochemical and Functional Comparisons

Solubility and Polarity

- 1,3-Bis(methylsulfonyl)pyrrolidine : High polarity due to two sulfonyl groups, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Mono-sulfonated analogs: Lower polarity; for example, 3-(methylsulfonyl)pyrrolidine hydrochloride is soluble in polar protic solvents like water or ethanol .

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Sulfonyl Groups | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| This compound | ~242 (estimated) | 2 | -SO₂CH₃ | High in DMSO, DMF |

| 3-(Methylsulfonyl)pyrrolidine HCl | 239.34 | 1 | -SO₂CH₃, HCl | Water, ethanol |

| 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine | 239.34 | 1 (side chain) | -CH₂SO₂CH₃, phenyl | Moderate (organic solvents) |

| 3-(Methylamino)-1-(methanesulfonyl)pyrrolidine | 179.08 | 1 | -SO₂CH₃, -NHCH₃ | Polar aprotic solvents |

Biological Activity

1,3-Bis(methylsulfonyl)pyrrolidine is an organic compound classified under pyrrolidine derivatives, notable for its potential biological activities. This compound features two methylsulfonyl groups attached to the nitrogen atom of the pyrrolidine ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, typically involving the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in organic solvents like dichloromethane at room temperature. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its sulfonyl groups, which can form strong hydrogen bonds and electrostatic interactions with various biomolecules. These interactions may influence the activity and function of proteins and enzymes, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. In a comparative study, certain pyrrolidine derivatives demonstrated enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, suggesting a potential application in treating infections caused by these pathogens .

Anticancer Properties

Pyrrolidine derivatives have also been explored for their anticancer activities. Research indicates that some compounds within this class can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can significantly alter their efficacy against cancer cells .

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of specific enzymes. For example, pyrrolidine-based compounds have been identified as inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s. The inhibition potency varies among different derivatives, highlighting the importance of structural variations in enhancing biological activity .

Study 1: Antimicrobial Efficacy

A study evaluated several pyrrolidine derivatives for their antimicrobial properties. Among them, a derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against A. baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .

Study 2: Anticancer Activity

In another research effort aimed at assessing anticancer potential, compounds derived from pyrrolidine were tested against multiple human cancer cell lines. A specific derivative showed an IC50 value comparable to established chemotherapeutic agents, indicating promising antiproliferative effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1,3-Bis(phenylsulfonyl)pyrrolidine | Two phenylsulfonyl groups | Anticancer activity against various cell lines |

| 1,3-Bis(ethylsulfonyl)pyrrolidine | Two ethylsulfonyl groups | Moderate antibacterial properties |

| This compound | Two methylsulfonyl groups | High potential for antimicrobial and anticancer activities |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield?

Synthesis typically involves sequential sulfonylation of pyrrolidine derivatives. For example, a two-step protocol using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) can achieve selective sulfonylation. Evidence from sulfonylation of related pyrrolidine compounds (e.g., 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine) highlights that steric hindrance and temperature control are critical for regioselectivity . Yield optimization (up to 79% in some cases) requires inert atmospheres and stoichiometric excess of sulfonylating agents . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How can researchers confirm the structural integrity of this compound?

Multi-modal characterization is essential:

- NMR : H and C NMR should show distinct signals for sulfonyl groups (δ ~3.0–3.5 ppm for methylsulfonyl protons; δ ~45–50 ppm for sulfonyl carbons).

- X-ray crystallography : Crystal structures of analogous sulfonylated pyrrolidines (e.g., 5-[bis(methylsulfonyl)methyl]pyrimidine derivatives) reveal envelope conformations in the pyrrolidine ring, stabilized by C–H⋯O hydrogen bonds .

- Mass spectrometry : ESI-MS should confirm the molecular ion peak at m/z corresponding to the molecular formula (CHNOS, M.W. 264.3).

Advanced Research Questions

Q. What strategies address stereochemical challenges in derivatizing this compound for enantioselective synthesis?

The sulfonyl groups introduce significant steric bulk, complicating enantioselective functionalization. Methods include:

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts in Pd-mediated C–H activation, as demonstrated in spiro[indoline-3,2’-pyrrolidine] synthesis (up to 97% ee) .

- Dynamic kinetic resolution : Employing transition-metal catalysts (e.g., Ru or Ir) to control axial chirality during ring-opening reactions.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energies to guide reaction design .

Q. How do sulfonyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing nature of sulfonyl groups deactivates the pyrrolidine ring, reducing nucleophilicity. However, this enhances stability in Pd-catalyzed reactions. For example, in Suzuki-Miyaura couplings, sulfonyl groups prevent β-hydride elimination, enabling efficient biaryl bond formation . Reaction optimization (e.g., ligand choice, solvent polarity) is critical—bulky ligands like XPhos improve yields in sterically hindered systems .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do these affect material properties?

X-ray crystallography of related sulfonylated compounds shows a 3D network stabilized by C–H⋯O hydrogen bonds (2.5–3.0 Å) between sulfonyl oxygen and adjacent methyl/pyrrolidine protons . These interactions confer thermal stability (decomposition >200°C) and low solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization.

Data Contradiction & Resolution

Q. How should researchers reconcile discrepancies in reported biological activity of sulfonylated pyrrolidines?

Variations in bioactivity (e.g., enzyme inhibition) often arise from differences in stereochemistry or assay conditions. For example:

- Stereoisomerism : Enantiomers of 1-methyl-2-(2-methyl-1,3-dioxolanyl)pyrrolidine show divergent binding affinities due to spatial orientation of sulfonyl groups .

- Assay protocols : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times to minimize variability. Cross-validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization).

Q. Methodological Recommendations

- Synthetic optimization : Use high-throughput screening (HTS) to test solvent/base combinations for sulfonylation .

- Advanced characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .

- Biological assays : Prioritize cell-free systems (e.g., recombinant enzymes) to isolate compound effects from cellular metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.